Melting Point Depression of ~51.5 °C Relative to the Methylsulfonyl Analog Facilitates Alternative Solid-State Handling
The target compound (CAS 175201-78-2) exhibits a measured melting point of 72 °C (range 72–75 °C), which is approximately 51.5 °C lower than that of its direct methylsulfonyl analog (CAS 175201-75-9), reported as 123.5 °C (range 123.5–125.5 °C) . This large melting point differential indicates significantly weaker intermolecular forces in the crystalline lattice of the propylsulfonyl derivative.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 72 °C (72–75 °C range) |
| Comparator Or Baseline | Methyl 4-(methylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (CAS 175201-75-9): 123.5 °C (123.5–125.5 °C range) |
| Quantified Difference | ΔT_m ≈ −51.5 °C (target melts 51.5 °C lower than the methylsulfonyl analog) |
| Conditions | Measured by standard capillary melting point apparatus; data sourced from multiple independent vendor certificates of analysis |
Why This Matters
A lower melting point can simplify melt-based purification, reduce energy input for dissolution during formulation, and alter the compound's compatibility with heat-sensitive co-formulants, making it practically distinguishable for procurement decisions in early-stage development.
